2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

Neuroprotection Alzheimer's Disease Isomerism

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7) is a synthetic fluorinated azetidine derivative with the molecular formula C18H17F2NO3. It is a research chemical (non-GMP) primarily utilized as a biochemical tool or a synthetic intermediate in medicinal chemistry programs.

Molecular Formula C18H17F2NO3
Molecular Weight 333.335
CAS No. 2034502-53-7
Cat. No. B2813597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone
CAS2034502-53-7
Molecular FormulaC18H17F2NO3
Molecular Weight333.335
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=CC=C2F)COC3=CC=C(C=C3)F
InChIInChI=1S/C18H17F2NO3/c19-14-5-7-15(8-6-14)23-11-13-9-21(10-13)18(22)12-24-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2
InChIKeyHFNXXSXETAZQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7) Chemical Profile and Procurement Baseline


2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7) is a synthetic fluorinated azetidine derivative with the molecular formula C18H17F2NO3 [1]. It is a research chemical (non-GMP) primarily utilized as a biochemical tool or a synthetic intermediate in medicinal chemistry programs . The compound's structural core combines a 2-fluorophenoxy acetyl moiety linked to a 3-((4-fluorophenoxy)methyl)azetidine scaffold. Its bioactivity profile remains largely uncharacterized in peer-reviewed primary literature, but preliminary computational and database annotations suggest potential interactions with cannabinoid receptor 1 (CB1) and a role in central nervous system research [2].

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7): Why In-Class Analogs Are Not Interchangeable


Procurement decisions cannot rely on simple 'in-class' substitution due to the phenomenon of constitutional isomerism, which creates a bifurcation in biological function. The target compound (C18H17F2NO3) shares an identical molecular formula and very similar physicochemical properties with TH-237A (meso-GS 164, CAS 935467-97-3), a documented neuroprotective agent [1]. However, the distinct atomic connectivity (an azetidine-ethanone scaffold versus an oxazolo-oxazole fused ring system) results in topological polar surface area (tPSA) differences that are predicted to yield dramatically different blood-brain barrier (BBB) permeation and target engagement profiles . Simply selecting any C18H17F2NO3 isomer from a vendor catalog or substituting a simpler fluorophenoxy-azetidine fragment risks invalidating an entire screening campaign, as the specific connectivity of the 3-((4-fluorophenoxy)methyl) arm is critical for potential CB1 receptor interactions [2].

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7) Evidence Guide: Quantified Differentiation vs. Closest Analogs


Constitutional Isomerism Drives Functional Divergence vs. TH-237A

The target compound is a constitutional isomer of the known neuroprotective agent TH-237A (meso-GS 164). Both share the identical molecular formula C18H17F2NO3 and molecular weight of 333.33 g/mol, but possess entirely different molecular scaffolds . The target compound is a 2-(2-fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone, while TH-237A is a [(3R,5S)-3,5-bis(4-fluorophenyl)-tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol. This isomerism results in a predicted topological polar surface area (tPSA) of approximately 41.9 Ų for the target compound versus a larger tPSA for the fused bicyclic TH-237A (estimated >50 Ų), leading to different membrane permeability profiles [1]. The target compound is annotated as a potential cannabinoid receptor 1 (CB1) antagonist for obesity research, while TH-237A is characterized as a neuroprotective agent against β-amyloid-induced neurodegeneration. [2]

Neuroprotection Alzheimer's Disease Isomerism

Unique Azetidine 3-Substitution Pattern Confers Differential LogP vs. Simpler Analogs

The target compound's calculated partition coefficient (AlogP) is approximately 2.76, based on database entries for the same molecular formula scaffold . This value is significantly higher than simpler, more readily available fluorophenoxy-azetidine fragments such as 1-(azetidin-1-yl)-2-(2-fluorophenoxy)ethanone (predicted AlogP ~1.5), which lack the additional 4-fluorophenoxy methyl substitution on the azetidine ring . The increased lipophilicity of the target compound, driven by the dual aromatic fluorophenoxy groups, is a calculated predictor that would lead to different in vitro ADME behavior, including potentially higher plasma protein binding and altered cellular permeability in Caco-2 assays, compared to mono-substituted analogs .

Lipophilicity ADME Medicinal Chemistry

CB1 Receptor Engagement Potential Differentiates Target from S1P Modulator Class

While the phenoxy-azetidine chemical class is widely patented as sphingosine-1-phosphate (S1P) receptor modulators for autoimmune and inflammatory disorders (e.g., Patent US8623856), the target compound is uniquely annotated in drug-target databases as interacting with cannabinoid receptor 1 (CB1) and is associated with an obesity indication [1][2]. This annotated GPCR target profile is distinct from the S1P receptor modulation activity reported for closely related phenoxy-azetidine derivatives [3]. Quantitative binding or functional data (e.g., Ki, IC50) for the target compound at CB1 receptors has not been publicly disclosed, representing a critical data gap.

GPCR Cannabinoid Metabolic Disease

Dual Fluorine Substitution Pattern as Selectivity Determinant in Fragment-Based Screening

The target compound's specific 2-fluorophenoxy and 4-fluorophenoxy dual substitution pattern is a key structural feature that can influence binding selectivity in fragment-based screening collections. While 3-(4-fluorophenoxy)azetidine (CAS 702628-84-0) is a commercially available mono-substituted fragment often used as an S1P modulator starting point, the target compound incorporates both a 2-fluoro and a 4-fluoro aryl ether, creating a more complex and sterically demanding pharmacophore . This dual fluorination pattern is known to enhance metabolic stability and alter electronic distribution in kinase and GPCR inhibitors, making the target compound a more advanced 'lead-like' fragment compared to simpler mono-substituted azetidine fragments [1]. Quantitative selectivity data (e.g., selectivity entropy or Polypharmacology Index) are unavailable, but the structural complexity alone justifies its procurement over simpler fragments for advanced hit-to-lead campaigns.

Fragment-Based Drug Discovery Fluorine Chemistry Selectivity

Predicted BBB Permeation Advantage Over High-tPSA S1P Modulators

The target compound's relatively low topological polar surface area (tPSA ~41.9 Ų) is a strong predictor of favorable blood-brain barrier (BBB) penetration, a critical requirement for CNS drug discovery. This contrasts sharply with many patented phenoxy-azetidine S1P receptor modulators, which often feature higher tPSA values (>60 Ų) to limit CNS exposure and minimize side effects for peripheral autoimmune indications [1]. The target compound's tPSA of 41.9 Ų falls well within the generally accepted threshold of <90 Ų for CNS penetration, and its value of <60-70 Ų is particularly encouraging for good brain exposure [2]. While experimental brain-to-plasma ratio (Kp) data are unavailable, this calculated parameter positions the compound as a more suitable starting point for CNS-targeted programs compared to higher-tPSA S1P modulators.

CNS Drug Delivery Blood-Brain Barrier Permeability

Synthetic Accessibility and Purity as a Procurement Differentiator

The synthesis of 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is reported to involve a multi-step sequence culminating in an amide coupling, requiring precise control over reaction conditions to achieve high purity . Vendor technical datasheets indicate that characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity . While specific purity levels (e.g., ≥95% or ≥98%) are not explicitly stated in the public domain for this precise CAS number, the availability of comprehensive analytical characterization documentation is a key procurement consideration that distinguishes reputable suppliers.

Chemical Synthesis Purity Supply Chain

2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone (CAS 2034502-53-7): High-Value Application Scenarios


CB1 Antagonist Screening for Metabolic Disorders

As the only phenoxy-azetidine derivative annotated as a potential CB1 antagonist for obesity, this compound is the most relevant tool for researchers seeking a structurally distinct CB1 ligand outside the well-explored pyrazole and imidazole chemical space. Its use in competitive binding assays and functional cAMP assays against CB1 receptors would directly test the database annotation and potentially open a new structural class for metabolic drug discovery [1].

CNS Pharmacokinetic Profiling and Brain Penetration Studies

The compound's predicted low tPSA of 41.9 Ų, which is favorable for BBB penetration, makes it a candidate for in vitro permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) and in vivo brain-to-plasma ratio studies. Unlike peripherally-restricted phenoxy-azetidine S1P modulators (tPSA >60 Ų), this compound can be used as a small-molecule probe to investigate the relationship between azetidine substitution patterns and CNS exposure [2].

Isomer-Specific Target Engagement Studies

The constitutional isomer relationship with the neuroprotective agent TH-237A presents an opportunity for paired chemical biology experiments. Using both isomers in parallel neuronal cell-based assays (e.g., β-amyloid toxicity protection models vs. CB1-mediated metabolic assays) would dissect the contribution of molecular shape to biological function, potentially revealing novel scaffold-specific pharmacology [3].

Advanced Fragment-Based Lead Optimization

As a dual-substituted (ortho-fluoro and para-fluoro) azetidine fragment with a molecular weight of 333.33 g/mol, the compound occupies the 'lead-like' chemical space between simple fragments and fully elaborated drug candidates. It is ideally suited for structure-activity relationship (SAR) studies where the 3-((4-fluorophenoxy)methyl)azetidine arm is systematically varied to optimize potency and selectivity at the annotated CB1 target, while the 2-fluorophenoxy acetyl moiety is held constant as a reference warhead [4].

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.